molecular formula C21H25N3O6S B2680941 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide CAS No. 1251631-13-6

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide

Cat. No.: B2680941
CAS No.: 1251631-13-6
M. Wt: 447.51
InChI Key: IHPHIXXZBAZGBJ-UHFFFAOYSA-N
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Description

This compound features a dihydropyridinone core (2-oxo-1,2-dihydropyridin-1-yl) substituted with an azepane-1-sulfonyl group at the 5-position and an acetamide linker to a benzodioxol-methyl moiety.

Properties

IUPAC Name

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c25-20(22-12-16-5-7-18-19(11-16)30-15-29-18)14-23-13-17(6-8-21(23)26)31(27,28)24-9-3-1-2-4-10-24/h5-8,11,13H,1-4,9-10,12,14-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPHIXXZBAZGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide typically involves multiple steps, including the formation of the azepane ring, sulfonylation, and coupling with the benzodioxole moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Industry: The compound may find use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The azepane ring and sulfonyl group may play a role in binding to proteins or enzymes, while the benzodioxole moiety could influence the compound’s overall bioactivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analog 1: Benzo[e][1,4]diazepin-based Acetamide ()

  • Structure : Contains a benzo[e][1,4]diazepin core with a but-3-en-1-yl substituent and a methylphenyl acetamide tail.
  • Key Differences: The diazepin ring replaces the dihydropyridinone core, altering rigidity and binding pocket compatibility. Includes a pyrimido[4,5-d]pyrimidinyl group, which may enhance kinase inhibition.

Structural Analog 2: (E)-Indolin-3-ylidene Acetamides ()

  • Examples: (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (Activity score: 5.797). (E)-2-(5-amino-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Activity score: 5.58).
  • Key Differences: Indolinone cores with isoxazolylmethyl substituents vs. dihydropyridinone. Fluorine or amino groups improve lipophilicity or hydrogen bonding. Quinolinyl/pyridinyl termini may enhance DNA intercalation or kinase binding.
  • Implications : Higher activity scores (e.g., 5.797) suggest stronger biological effects, possibly due to fluorinated substituents .

Structural Analog 3: Tetrahydropyrimidin-containing Acetamides ()

  • Structure : Features a tetrahydropyrimidin-1(2H)-yl group and complex stereochemistry.
  • Key Differences: Bulky diphenylhexan backbones increase molecular weight and steric hindrance. Hydroxy and dimethylphenoxy groups improve solubility.

Structural and Functional Analysis Table

Compound Core Structure Key Substituents Potential Target Notable Features
Target Compound Dihydropyridinone Azepane-1-sulfonyl, benzodioxol-methyl Kinases, CNS receptors High flexibility, BBB permeability
Benzo[e][1,4]diazepin analog () Benzodiazepin But-3-en-1-yl, pyrimido-pyrimidinyl Kinases, GABA receptors Rigid core, kinase inhibition
(E)-Indolin-3-ylidene analog () Indolinone Fluorine/amino, isoxazolylmethyl DNA topoisomerases, kinases Fluorine-enhanced stability
Tetrahydropyrimidin analog () Tetrahydropyrimidin Diphenylhexan, dimethylphenoxy Proteases Steric hindrance, solubility

Discussion of Pharmacological Implications

  • Target Compound : The azepane sulfonyl group may confer selectivity for sulfonamide-sensitive enzymes (e.g., carbonic anhydrases), while the benzodioxol group could enhance CNS penetration.
  • Competitive Advantages: Compared to indolinone analogs, the dihydropyridinone core offers a balance of rigidity and flexibility. Unlike tetrahydropyrimidin analogs, the absence of bulky backbones may improve bioavailability.
  • Limitations: Lack of fluorinated or amino groups (as in compounds) may reduce metabolic stability.

Biological Activity

The compound 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide is a complex organic molecule with significant potential for various biological activities. Its structure includes a dihydropyridine ring, an azepane sulfonyl group, and a benzodioxole moiety, which may contribute to its pharmacological properties.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures often exhibit significant biological activities, including:

  • Antitumor activity
  • Anti-inflammatory effects
  • Enzyme inhibition

The biological activity of this compound is likely mediated through its interaction with specific biological targets. The following mechanisms have been proposed based on structural analogs:

  • Inhibition of Enzymes : Similar compounds have shown potential as inhibitors of key enzymes involved in disease pathways, such as PD-L1 in cancer immunotherapy .
  • Modulation of Cellular Pathways : The compound may influence various signaling pathways critical for cell proliferation and survival.
  • Antioxidant Properties : The presence of heterocyclic structures often correlates with antioxidant activities, which could mitigate oxidative stress in cells.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects that may contribute to its biological activity:

Compound NameStructural FeaturesUnique Aspects
3-Amino-N-(thiophen-2-yl)propanamideContains a thiophenyl groupSimpler structure with fewer functional groups
5-(azepane-1-sulfonyl)-3-methylpyridinSimilar azepane sulfonamide structureLacks dihydropyridine component
N-(4-methylphenyl)acetamideAcetamide base structureNo heterocyclic components

This table highlights the distinctiveness of the target compound due to its combination of multiple functional groups and heterocycles, which may enhance its biological activities.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of related compounds for their potential therapeutic applications:

  • Anticancer Studies : A study demonstrated that derivatives similar to the target compound exhibited potent antitumor effects in in vitro models, suggesting that modifications to the azepane or benzodioxole moieties could enhance efficacy .
  • Enzyme Inhibition : Another research effort identified compounds that inhibited PD-L1 with IC50 values significantly lower than existing therapies, indicating a promising avenue for immunotherapy applications .
  • Inflammatory Response Modulation : Compounds with similar structures have been shown to reduce markers of inflammation in cellular assays, indicating potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions (e.g., catalysts, solvents) be tailored to improve yield and purity?

  • Methodological Answer: Multi-step synthesis typically involves coupling a dihydropyridinone precursor with functionalized benzodioxole and azepane-sulfonyl moieties. Key steps include sulfonylation of the azepane ring and nucleophilic substitution for acetamide formation. Reaction optimization requires:

  • Catalysts: Use of Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature Control: Maintain 60–80°C during sulfonylation to prevent side reactions .
    • Data Contradiction: Yields vary significantly (40–75%) depending on the steric hindrance of substituents; bulkier groups (e.g., 4-chlorophenyl) reduce efficiency .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms regiochemistry of the dihydropyridinone ring and benzodioxole methyl group .
  • Mass Spectrometry (HRMS): Essential for verifying molecular weight (e.g., observed m/z 393.47 vs. theoretical) .
  • HPLC-PDA: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Methodological Answer: Stability studies show:

  • pH Sensitivity: Degrades rapidly in strongly acidic (pH < 3) or basic (pH > 10) conditions, requiring neutral buffers for biological assays .
  • Thermal Stability: Stable up to 150°C in solid state but degrades in solution above 60°C .

Advanced Research Questions

Q. What computational strategies (e.g., molecular docking, DFT) are effective for predicting binding affinities to biological targets?

  • Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) via the sulfonyl group .
  • DFT Calculations: Optimize 3D conformation to assess electronic effects of the benzodioxole moiety on π-π stacking .
    • Data Contradiction: Predicted binding scores often conflict with experimental IC50 values due to solvation effects in vitro .

Q. How can contradictory data on the compound’s biological activity (e.g., IC50 variability) be resolved?

  • Methodological Answer:

  • Assay Standardization: Control variables like cell line passage number (e.g., HepG2 vs. HEK293) and serum-free conditions .
  • Metabolite Profiling: LC-MS/MS identifies active metabolites that may contribute to discrepancies .
    • Example Contradiction: IC50 for COX-2 inhibition ranges from 0.8 μM (human recombinant enzyme) to 5.2 μM (murine macrophages) .

Q. What strategies mitigate off-target interactions while enhancing selectivity for therapeutic applications?

  • Methodological Answer:

  • Structural Analog Screening: Compare analogs with pyrrolidine vs. azepane sulfonyl groups to identify selectivity determinants .
  • Prodrug Design: Mask the acetamide group with enzymatically cleavable protectors (e.g., ester prodrugs) to reduce non-specific binding .

Q. How can reaction fundamentals (e.g., kinetics, thermodynamics) guide scalable synthesis in flow reactors?

  • Methodological Answer:

  • Continuous Flow Optimization: Use microreactors to control exothermic sulfonylation steps and reduce byproducts .
  • Kinetic Modeling: Fit time-course data to pseudo-first-order models to identify rate-limiting steps (e.g., azepane ring activation) .

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